molecular formula C14H9BrN2O2 B1450942 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol CAS No. 111997-58-1

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No. B1450942
CAS RN: 111997-58-1
M. Wt: 317.14 g/mol
InChI Key: YQRNZLAWINEMKI-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol consists of a phenol group attached to an oxadiazole ring, which is further connected to a bromophenyl group . The InChI code for this compound is 1S/C14H9BrN2O2 .


Physical And Chemical Properties Analysis

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is a solid compound . Its melting point is between 167-171 °C .

Scientific Research Applications

Medicine

In the medical field, this compound’s derivatives show promise due to their structural similarity to other biologically active molecules. For instance, oxadiazole derivatives are known for their antibacterial and antifungal properties . This suggests potential use in developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi.

Material Science

The compound’s derivatives could be used in material science, particularly in the synthesis of novel materials with specific electronic or optical properties. Aryl bromide functionalities, like those present in this compound, are often used in cross-coupling reactions to create materials for electronic devices .

Chemistry

In chemistry, the compound can serve as a precursor for synthesizing various heterocyclic compounds. These compounds are crucial in organic synthesis and can lead to the development of new reactions and methodologies . Its role in facilitating cross-coupling reactions is particularly valuable for creating complex organic molecules .

Biology

Biologically, the compound’s framework is structurally similar to that of triazoles, which are known for their wide range of biological activities, including anticancer, antioxidant, and anticonvulsant effects . This opens up possibilities for drug discovery and the development of therapeutic agents.

Physics

While direct applications in physics are not readily apparent, the compound’s properties could influence the study of molecular interactions and the development of sensors or other devices that rely on the specific chemical characteristics of such organic compounds .

Environmental Science

Environmental science could benefit from the compound’s potential use in the degradation or transformation of pollutants. Its reactivity could be harnessed to create more environmentally friendly chemical processes or materials that help in pollution control .

Safety and Hazards

This compound is classified as a combustible solid . It is recommended to use personal protective equipment, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRNZLAWINEMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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